(2-Aminophényl)(2-phénoxyéthyl)amine

Vue d'ensemble

Description

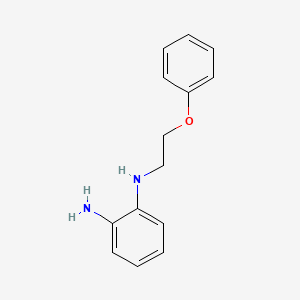

(2-Aminophenyl)(2-phenoxyethyl)amine is an organic compound that features both an amine group and a phenoxyethyl group

Applications De Recherche Scientifique

(2-Aminophenyl)(2-phenoxyethyl)amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various proteins and receptors in the body .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The compound may bind to its target, altering the target’s conformation and function .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Similar compounds have been found to exert various biological effects, including antimicrobial activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-Aminophenyl)(2-phenoxyethyl)amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Analyse Biochimique

Biochemical Properties

The biochemical properties of (2-Aminophenyl)(2-phenoxyethyl)amine are not fully understood. It is known that biogenic amines, which include (2-Aminophenyl)(2-phenoxyethyl)amine, are low molecular weight organic nitrogen compounds. They are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells .

Cellular Effects

The specific cellular effects of (2-Aminophenyl)(2-phenoxyethyl)amine are currently unknown. It is known that biogenic amines, including (2-Aminophenyl)(2-phenoxyethyl)amine, can have profound effects on cellular function . For example, they can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of (2-Aminophenyl)(2-phenoxyethyl)amine is not well understood. It is known that biogenic amines can undergo a variety of reactions, including decarboxylative transamination . This process involves the removal of a carboxyl group from an amino acid, followed by the addition of an amine group .

Metabolic Pathways

The metabolic pathways that (2-Aminophenyl)(2-phenoxyethyl)amine is involved in are currently unknown. It is known that biogenic amines can be involved in a variety of metabolic pathways, including those involving enzymes and cofactors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminophenyl)(2-phenoxyethyl)amine can be achieved through several methods. One common approach involves the reaction of 2-aminophenol with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.

Types of Reactions:

Oxidation: (2-Aminophenyl)(2-phenoxyethyl)amine can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxyethyl group, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary amines.

Substitution: Various substituted phenoxyethyl derivatives.

Comparaison Avec Des Composés Similaires

Phenoxyethylamine: Lacks the additional amine group, making it less versatile in certain reactions.

2-Aminophenol: Contains only the amine and hydroxyl groups, limiting its applications compared to (2-Aminophenyl)(2-phenoxyethyl)amine.

Phenethylamine: A simpler structure with different pharmacological properties.

Uniqueness: (2-Aminophenyl)(2-phenoxyethyl)amine’s combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Activité Biologique

(2-Aminophenyl)(2-phenoxyethyl)amine, a compound with the CAS number 346662-82-6, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure

The molecular formula of (2-Aminophenyl)(2-phenoxyethyl)amine is C16H17N1O1. Its structure consists of an amine group attached to a phenyl ring and a phenoxyethyl side chain, which may contribute to its biological interactions.

Antibacterial Properties

Research indicates that (2-Aminophenyl)(2-phenoxyethyl)amine exhibits significant antibacterial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, it showed inhibitory effects on cancer cell proliferation, particularly in breast cancer models. The mechanism appears to involve the modulation of estrogen receptors and inhibition of aromatase activity, making it a candidate for further development as a therapeutic agent .

The biological activity of (2-Aminophenyl)(2-phenoxyethyl)amine is attributed to its ability to interact with specific molecular targets:

- Estrogen Receptors : It binds to estrogen receptors (ER-α and ER-β), influencing pathways related to cell proliferation and apoptosis .

- Aromatase Inhibition : The compound acts as an aromatase inhibitor, which is crucial in estrogen-dependent cancers. This inhibition reduces estrogen levels, thereby slowing tumor growth in sensitive tissues .

Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various derivatives of (2-Aminophenyl)(2-phenoxyethyl)amine. The results demonstrated that modifications in the phenoxyethyl side chain significantly enhanced antibacterial potency against Gram-positive bacteria while maintaining low toxicity levels in mammalian cells.

Study 2: Anticancer Activity

In another study conducted on MCF-7 breast cancer cells, (2-Aminophenyl)(2-phenoxyethyl)amine was shown to inhibit cell growth by inducing apoptosis. The study highlighted the compound's ability to downregulate cyclin D1 expression and activate caspase pathways, underscoring its potential as an anticancer agent .

Propriétés

IUPAC Name |

2-N-(2-phenoxyethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c15-13-8-4-5-9-14(13)16-10-11-17-12-6-2-1-3-7-12/h1-9,16H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRLCNHZSHDZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367832 | |

| Record name | (2-aminophenyl)(2-phenoxyethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346662-82-6 | |

| Record name | (2-aminophenyl)(2-phenoxyethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.